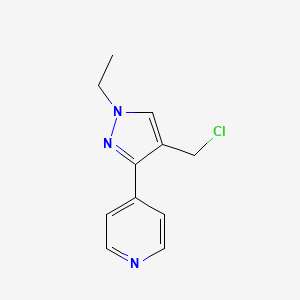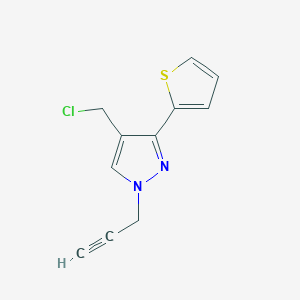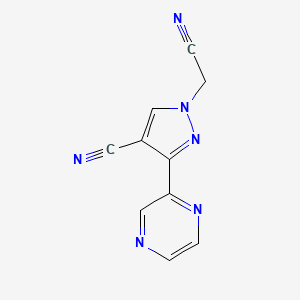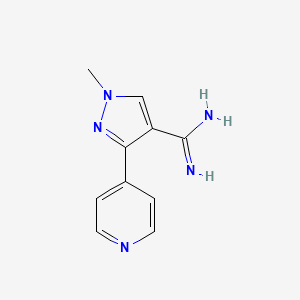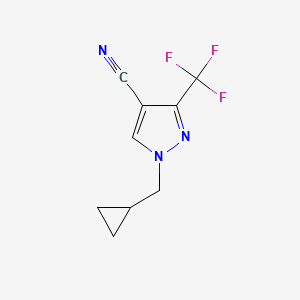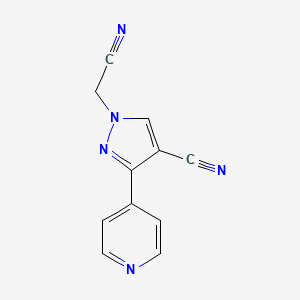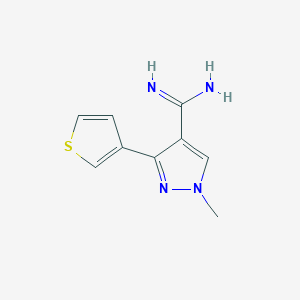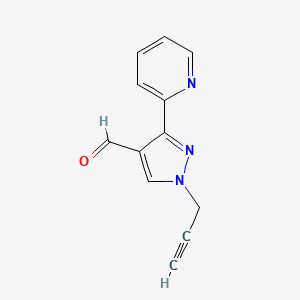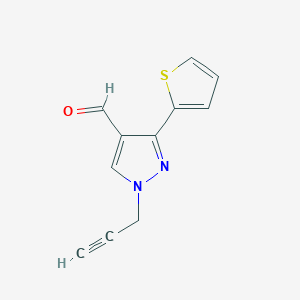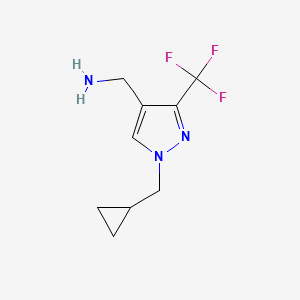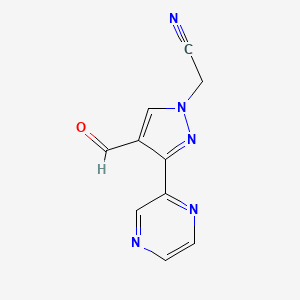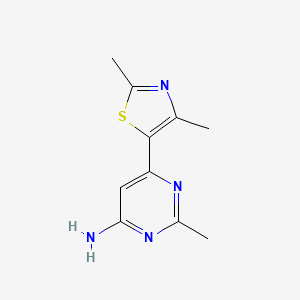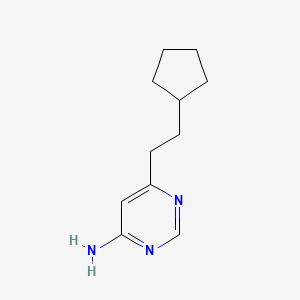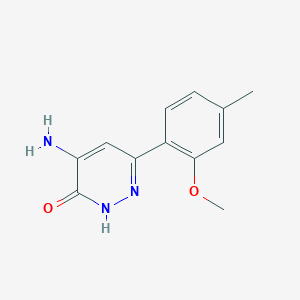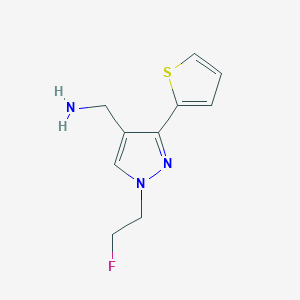
(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
Übersicht
Beschreibung
(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine, or FEPT, is an organic compound primarily used in scientific research. It is a member of the pyrazol-4-ylmethanamine family, which has a wide range of potential applications in biochemistry, pharmacology, and other fields. FEPT is synthesized through a reaction of 2-fluoroethanol and thiophene-2-carbaldehyde, and has been found to possess significant biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
Pyrazole derivatives have been investigated for their potential in treating Alzheimer's disease. A study focused on 3-aryl-1-phenyl-1H-pyrazole derivatives showed promising results in vitro as inhibitors of mice acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are targets for Alzheimer's disease treatment. These compounds demonstrated nanomolar or low micromolar range inhibitory activities, suggesting potential applications in developing treatments for neurodegenerative diseases (Kumar et al., 2013).
Antimicrobial Agents
Several studies have synthesized and tested pyrazole and thiophene derivatives for their antimicrobial activities. For instance, compounds synthesized from reactions involving fluoro-substituted pyrazolyl benzoxazoles were screened for biological activity, indicating potential applications in creating new antimicrobial agents (Jadhav et al., 2015). Another study focused on solvent-free microwave-assisted synthesis of substituted phenyl methanones with pyrazolyl and thiophenyl groups, which were also evaluated for their antibacterial and antifungal activities, showing potential in antimicrobial drug development (Ashok et al., 2017).
Antidepressant Activity
Compounds with a pyrazole core have been evaluated for their potential antidepressant activity. One study synthesized a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides and tested them for antidepressant and neurotoxicity screening. The findings suggested that certain derivatives could be useful as antidepressant medications (Mathew et al., 2014).
Anti-Tumor Agents
Derivatives combining the thiophene moiety with pyrazolyl groups have been synthesized and assessed for their anti-tumor activities. Research in this area has identified compounds with promising activities against certain cancer cell lines, highlighting the potential of these chemical frameworks in oncology (Gomha et al., 2016).
Eigenschaften
IUPAC Name |
[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3S/c11-3-4-14-7-8(6-12)10(13-14)9-2-1-5-15-9/h1-2,5,7H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWJEKQXLRELNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



